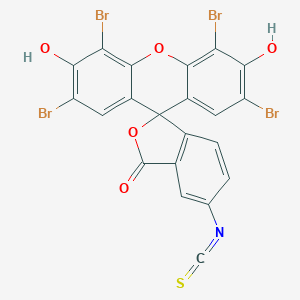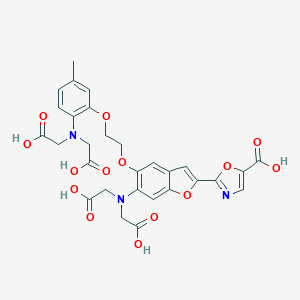
Acide 8-méthoxypyrène-1,3,6-trisulfonique sel trisodique
Vue d'ensemble
Description
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble compound known for its fluorescent properties. It is commonly used as a fluorescent marker in various scientific studies, particularly in the fields of chemistry and biology. The compound’s structure consists of a pyrene core substituted with methoxy and sulfonic acid groups, which contribute to its unique chemical and physical properties.
Applications De Recherche Scientifique
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to label and track biological molecules and cells.
Medicine: Utilized in drug delivery studies to monitor the distribution and release of therapeutic agents.
Industry: Applied in the development of fluorescent sensors and indicators for various industrial processes.
Mécanisme D'action
Target of Action
MPTS is primarily used as a fluorescent marker and a superpolar fluorescent probe for studying cationic surfactants . The primary targets of MPTS are therefore the cationic surfactants that it is designed to study.
Mode of Action
MPTS interacts with its targets (cationic surfactants) by binding to them and fluorescing under certain conditions. This fluorescence allows researchers to track the surfactants and study their behavior .
Result of Action
The primary result of MPTS’s action is the production of fluorescence when it interacts with cationic surfactants. This fluorescence can be detected and measured, providing valuable information about the surfactants’ behavior .
Action Environment
The action of MPTS is influenced by the environment in which it is used. Factors such as pH, temperature, and the presence of other chemicals can all affect its fluorescence and therefore its effectiveness as a marker .
Analyse Biochimique
Biochemical Properties
MPTS plays a significant role in biochemical reactions. It is used as a fluorescent marker for studies of aerosolized drug delivery vehicles
Cellular Effects
It is known to be used as a fluorescent marker in studies of aerosolized drug delivery vehicles , which suggests it may interact with cells in some way.
Molecular Mechanism
It is known to be a highly water-soluble superpolar fluorescent probe , suggesting it may interact with biomolecules in a way that affects fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt typically involves the sulfonation of 8-methoxypyrene. The process begins with the methoxylation of pyrene to form 8-methoxypyrene, followed by sulfonation using sulfur trioxide or chlorosulfonic acid. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt may involve continuous flow reactors to ensure consistent quality and yield. The sulfonation process is carefully controlled to prevent over-sulfonation, which can lead to unwanted by-products. The final product is purified through crystallization or chromatography to achieve the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce halogens or nitro groups to the aromatic ring.
Comparaison Avec Des Composés Similaires
8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: Also known for its fluorescent properties but differs in the functional group attached to the pyrene core.
8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group instead of a methoxy group, affecting its chemical reactivity and fluorescence.
1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt: Has an additional sulfonic acid group, leading to different solubility and fluorescence characteristics.
These comparisons highlight the unique features of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
trisodium;8-methoxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGNSJAORJLKGP-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Na3O10S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376352 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82962-86-5 | |
| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) differ from its close analogue, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS)?
A1: The key difference lies in their ability to donate protons. While HPTS acts as a photoacid, meaning it becomes significantly more acidic upon light excitation and can readily donate a proton, MPTS lacks this photoacidic property. This difference is attributed to the presence of a methoxy group (-OCH3) in MPTS instead of the hydroxyl group (-OH) found in HPTS []. This structural modification prevents MPTS from readily donating a proton even when exposed to light. Consequently, MPTS is often used as a control molecule in experiments studying proton transfer dynamics, particularly in comparison to HPTS [].
Q2: What are the applications of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) in studying proton transfer dynamics?
A2: MPTS serves as a valuable tool for researchers investigating proton transfer processes, especially in comparison to its photoacid counterpart, HPTS. Since MPTS does not exhibit photoacidity, it provides a baseline for understanding the behavior of the system in the absence of proton transfer. By comparing the fluorescence dynamics of MPTS and HPTS under identical experimental conditions, researchers can isolate and analyze the specific effects of proton transfer on the system's behavior []. This comparative approach aids in elucidating the mechanisms and kinetics of proton transfer in various chemical and biological environments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)



![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)

![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)






